molecular formula C10H11FN2 B13647930 4-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazole

4-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B13647930
M. Wt: 178.21 g/mol
InChI Key: ZYPBGPFYATUEMV-UHFFFAOYSA-N
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Description

4-Fluoro-1-(propan-2-yl)-1H-1,3-benzodiazole is a fluorinated benzodiazole derivative Benzodiazoles are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where a fluorine source, such as Selectfluor, is used to introduce the fluorine atom into the aromatic ring . The reaction conditions often involve the use of a solvent like acetonitrile and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of fluorinated benzodiazoles may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-(propan-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like Selectfluor and solvents like acetonitrile are commonly used.

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate the substitution reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield fluorinated benzodiazole derivatives, while nucleophilic substitution can produce a variety of substituted benzodiazoles.

Scientific Research Applications

4-Fluoro-1-(propan-2-yl)-1H-1,3-benzodiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity towards its targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-1-(propan-2-yl)-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of both a fluorine atom and a propan-2-yl group. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, distinguishing it from other fluorinated benzodiazoles and related compounds.

Properties

Molecular Formula

C10H11FN2

Molecular Weight

178.21 g/mol

IUPAC Name

4-fluoro-1-propan-2-ylbenzimidazole

InChI

InChI=1S/C10H11FN2/c1-7(2)13-6-12-10-8(11)4-3-5-9(10)13/h3-7H,1-2H3

InChI Key

ZYPBGPFYATUEMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C1C=CC=C2F

Origin of Product

United States

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